![molecular formula C18H13ClN2O2S B2926369 2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-87-6](/img/structure/B2926369.png)
2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
The compound “2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocycles like this are often found in many biologically active compounds, including many drugs . The compound also has a 4-chlorophenyl group and a methoxy group attached to it .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods. For instance, pyrimido[4,5-d]pyrimidine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form a pyrido[2,3-d]pyrimidin-5-one .Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent . Pyrido[2,3-d]pyrimidines, a class of compounds to which it belongs, have been studied extensively for their antitumor properties . They have shown effectiveness against various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Activity
Pyrido[2,3-d]pyrimidines have also demonstrated antibacterial properties . This suggests that the compound could potentially be used in the development of new antibacterial agents.
CNS Depressive Activity
The compound may have potential as a CNS depressant . This could make it useful in the treatment of conditions such as anxiety and insomnia.
Anticonvulsant Activity
Pyrido[2,3-d]pyrimidines have shown anticonvulsant effects , suggesting that the compound could be used in the treatment of epilepsy and other seizure disorders.
Antipyretic Activity
The compound may also have antipyretic (fever-reducing) properties . This could make it useful in the treatment of conditions that cause fever.
Analgesic Effects
Pyrido[2,3-d]pyrimidines have demonstrated analgesic effects , suggesting that the compound could be used as a pain reliever.
Mechanism of Action
Target of Action
The compound, 2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
For instance, they can inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These enzymes play crucial roles in cellular processes such as cell growth, inflammation, and immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the enzymes it inhibits. For example, inhibition of dihydrofolate reductase would affect the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of RAF kinase and P38 protein kinase could impact the MAPK signaling pathway, which regulates cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity (clogp value) and molecular weight are factors that could influence its bioavailability .
Result of Action
The result of the compound’s action would depend on the specific target and pathway it affects. For instance, if it inhibits dihydrofolate reductase, it could lead to a decrease in DNA synthesis and cell division, potentially resulting in antiproliferative effects . If it inhibits RAF kinase or P38 protein kinase, it could modulate cell proliferation, differentiation, and apoptosis .
properties
IUPAC Name |
2-(4-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYLDTBYPYKRGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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